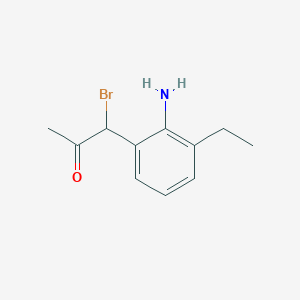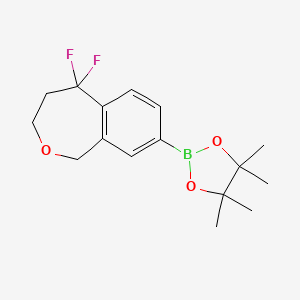
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound. It features a benzoxepin ring system substituted with difluoro groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Moiety: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could involve the removal of fluorine atoms or the reduction of the benzoxepin ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepin ring or dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Medicine
Diagnostic Tools: It might be used in the development of diagnostic agents or imaging tools due to its unique chemical properties.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism by which 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes the transition state of a reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the difluoro groups, which may affect its reactivity and properties.
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane: Similar structure but with different substituents on the dioxaborolane moiety.
Uniqueness
The presence of difluoro groups and the specific arrangement of the benzoxepin and dioxaborolane moieties make 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H21BF2O3 |
|---|---|
Molekulargewicht |
310.1 g/mol |
IUPAC-Name |
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)12-5-6-13-11(9-12)10-20-8-7-16(13,18)19/h5-6,9H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
ODTIJCGELZTBQW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCOC3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






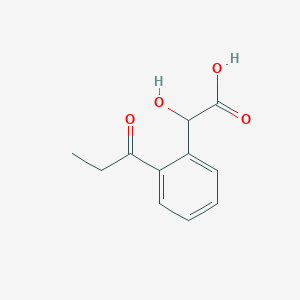
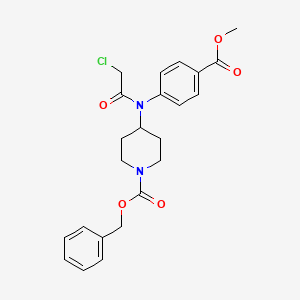
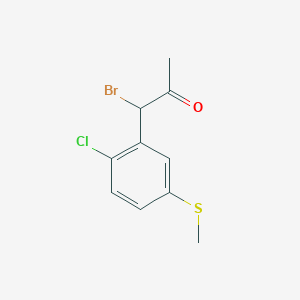
![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)




